3-Acetyl-6-bromo-4-azaindole

Catalog No.
S12163800
CAS No.
M.F
C9H7BrN2O
M. Wt
239.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Acetyl-6-bromo-4-azaindole

Product Name

3-Acetyl-6-bromo-4-azaindole

IUPAC Name

1-(6-bromo-1H-pyrrolo[3,2-b]pyridin-3-yl)ethanone

Molecular Formula

C9H7BrN2O

Molecular Weight

239.07 g/mol

InChI

InChI=1S/C9H7BrN2O/c1-5(13)7-4-11-8-2-6(10)3-12-9(7)8/h2-4,11H,1H3

InChI Key

HERBEFOTXSPMOF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CNC2=C1N=CC(=C2)Br

3-Acetyl-6-bromo-4-azaindole (CAS: 1260382-55-5) is a highly functionalized, bifunctional heterocyclic building block widely utilized in medicinal chemistry and drug discovery. Featuring a 4-azaindole (1H-pyrrolo[3,2-b]pyridine) core, this compound serves as a bioisostere to traditional indoles, offering enhanced aqueous solubility and metabolic stability due to the hydrogen-bond-accepting pyridine nitrogen [1]. The molecule is strategically functionalized with a 6-bromo group, which acts as a reliable handle for palladium-catalyzed cross-coupling reactions, and a 3-acetyl group, which provides a versatile vector for the condensation-driven synthesis of extended heterocycles. Procuring this pre-functionalized scaffold allows discovery chemists to rapidly access complex 3,6-disubstituted azaindole libraries while bypassing challenging early-stage functionalization steps.

Research Fit

Dual orthogonal reactive handles for sequential derivatization
4-Azaindole core reported to reduce logD and nonspecific binding vs. indole
Supports kinase-targeted library synthesis with controlled lipophilicity

Substituting 3-Acetyl-6-bromo-4-azaindole with a standard 6-bromoindole or an unfunctionalized 6-bromo-4-azaindole introduces significant downstream liabilities in both procurement and synthesis. Standard indoles lack the pyridine nitrogen, resulting in substantially lower aqueous solubility and higher lipophilicity, which frequently leads to pharmacokinetic attrition in late-stage drug development [1]. Conversely, opting for the unacetylated 6-bromo-4-azaindole forces process chemists to perform a late-stage Friedel-Crafts acylation. Because the 4-azaindole core is electron-deficient compared to indole, direct acylation requires harsh Lewis acid conditions, resulting in moderate yields and regiochemical impurities [1]. Procuring the exact 3-acetyl-6-bromo derivative eliminates these synthetic bottlenecks and guarantees a high-purity starting point for divergent library synthesis.

Substitution Risk

6-Bromo-4-azaindole

Lacks C3-acetyl handle; logP ~1.72 may shift lipophilicity and protein-binding context

3-Acetyl-4-azaindole

Lacks C6-bromine cross-coupling site, limiting synthetic versatility to carbonyl chemistry only

Indole-based analogs

Absence of pyridine nitrogen leads to higher reported logD and unbound clearance; scaffold advantage may not transfer

Enhanced Aqueous Solubility via Bioisosterism

The 4-azaindole core provides a profound physicochemical advantage over traditional indole scaffolds. Comparative studies demonstrate that azaindoles uniformly display enhanced aqueous solubility, often exceeding 25-fold improvements compared to prototype indoles due to the introduction of the hydrogen-bond-accepting pyridine nitrogen [1]. Furthermore, this structural modification typically extends metabolic half-life in human liver microsomes (HLM) by reducing overall lipophilicity. For procurement, selecting the 4-azaindole scaffold directly mitigates the risk of poor dissolution and low bioavailability in downstream therapeutic candidates.

Evidence DimensionAqueous Solubility
Target Compound Data>400 μg/mL (4-azaindole core average)
Comparator Or BaselinePrototype indole core (<20 μg/mL)
Quantified Difference>25-fold increase in aqueous solubility
ConditionsStandard aqueous buffer dissolution assays (pH 7.4)

Procuring the azaindole bioisostere prevents late-stage compound attrition caused by poor solubility, a leading cause of failure in kinase inhibitor development.

Lipophilicity
Reported
logP 0.88 vs. 1.72 (Δ -0.84)
Supports lower nonspecific binding context
Computed logP; experimental verification recommended

Eliminating Low-Yield Acylation Steps

Utilizing pre-functionalized 3-Acetyl-6-bromo-4-azaindole bypasses the need to acetylate 6-bromo-4-azaindole. The electron-deficient nature of the azaindole pyridine ring deactivates the pyrrole moiety toward electrophilic aromatic substitution. Consequently, direct acylation of 4-azaindoles often yields moderate conversions (typically 40-60%) and requires aggressive Lewis acid catalysis, which can complicate scale-up and purification [1]. By procuring the 3-acetylated compound, process chemists eliminate a low-yielding synthetic step, effectively accelerating the throughput of early-stage library generation and reducing reagent waste.

Evidence DimensionSynthetic Step Count and Yield
Target Compound Data0 steps to 3-acetyl functionality (100% starting material retention)
Comparator Or Baseline6-Bromo-4-azaindole (requires 1 acylation step, ~40-60% yield)
Quantified DifferenceElimination of 1 synthetic step and avoidance of ~40-60% yield loss
ConditionsStandard electrophilic aromatic substitution (Friedel-Crafts) conditions

Purchasing the pre-acetylated building block directly accelerates project timelines and avoids the material losses associated with functionalizing electron-deficient heterocycles.

Thermal Stability
Reported
384.1 °C vs. 311.3 °C (Δ +72.8 °C)
May influence purification strategy selection
Predicted values; confirm experimentally for scale-up

Oxidative Addition Advantage over Chloro Analogs

The 6-bromo substituent in 3-Acetyl-6-bromo-4-azaindole provides a highly reactive vector for palladium-catalyzed cross-coupling, significantly outperforming its 6-chloro counterpart. Bromides undergo oxidative addition with palladium(0) species at a much lower activation energy than chlorides. In standard Suzuki-Miyaura couplings, brominated azaindoles typically achieve >90% conversion at 80°C using standard catalysts, whereas chlorinated analogs often require temperatures exceeding 100°C and specialized, expensive phosphine ligands to reach comparable yields [1]. This reactivity difference allows for milder reaction conditions that preserve the integrity of the 3-acetyl group.

Evidence DimensionCross-Coupling Temperature and Catalyst Requirement
Target Compound DataHigh conversion at ~80°C with standard Pd catalysts
Comparator Or Baseline3-Acetyl-6-chloro-4-azaindole (requires >100°C and specialized ligands)
Quantified Difference~20-30°C reduction in reaction temperature and broader catalyst scope
ConditionsPalladium-catalyzed Suzuki-Miyaura cross-coupling

The higher reactivity of the 6-bromo handle enables milder, more cost-effective coupling conditions, reducing the risk of side reactions and thermal degradation during library synthesis.

Electron-Withdrawing Effect
Reported
Σσm +0.76 vs. +0.39 (Δ +0.37)
Alters nitrogen basicity and reactivity context
Hammett constants from literature; context-dependent
Orthogonal Derivatization
Class-level
2 handles: C6-Br + C3-COCH3
Enables two-step divergent library synthesis
Cross-coupling reported for unprotected N-heterocycles
Scaffold Cellular Profile
Class-level inference
2-fold cellular potency difference, 20-fold unbound clearance reduction reported for 4-azaindole vs. indole
Scaffold-level advantage context may support kinase program selection
Not tested on this specific compound; scaffold-derived inference

Hinge-Binding Kinase Inhibitor Scaffold

The 4-azaindole core is a recognized motif for targeting the ATP-binding pocket of kinases, where the N1-H and N4 act as critical hydrogen bond donors and acceptors to the hinge region [1]. 3-Acetyl-6-bromo-4-azaindole is specifically procured to rapidly generate structure-activity relationship (SAR) libraries. The 6-bromo group allows for the introduction of solvent-exposed solubilizing groups via Suzuki coupling, while the 3-acetyl group can be condensed to form diverse 3-position substituents, providing a highly modular approach to lead optimization.

Precursor for Pyrimidine and Thiazole Synthesis

The 3-acetyl functionality is an electrophilic center for condensation reactions. Industrial and academic laboratories procure this compound to synthesize complex, multi-ring systems by reacting the acetyl group with amidines, guanidines, or thioureas to yield 3-(pyrimidin-4-yl) or 3-(thiazol-4-yl) azaindole derivatives [2]. This direct condensation strategy bypasses multi-step de novo ring synthesis, offering a streamlined route to advanced pharmaceutical intermediates.

Fragment-Based Drug Discovery

In FBDD, fragments must possess high aqueous solubility to achieve the high concentrations required for initial screening and co-crystallization. The solubility profile of the 4-azaindole core, combined with the heavy-atom anomalous dispersion provided by the bromine atom, makes 3-Acetyl-6-bromo-4-azaindole a highly suitable fragment for X-ray crystallographic screening [3]. The bromine atom assists in rapid phase determination and electron density mapping, accelerating the structural elucidation of protein-ligand complexes.

Application Fit Matrix

Application
Selection Property
Validation Focus
Kinase fragment library synthesis
Controlled lipophilicity range
Drug-likeness endpoint review (logP, solubility)
Two-step divergent library synthesis
Dual orthogonal reactive handles
Cross-coupling and condensation sequence compatibility
Electron-deficient metal ligand synthesis
Combined electron-withdrawing character
Metal-binding affinity modulation context
CNS exposure research compound design
Scaffold-based unbound clearance context
Permeability and plasma protein binding assays

XLogP3

1.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

237.97418 g/mol

Monoisotopic Mass

237.97418 g/mol

Heavy Atom Count

13

Explore Compound Types